molecular formula C4H3ClN2OS B112993 2-Amino-4-chlorothiazole-5-carbaldehyde CAS No. 76874-79-8

2-Amino-4-chlorothiazole-5-carbaldehyde

Cat. No.: B112993
CAS No.: 76874-79-8
M. Wt: 162.6 g/mol
InChI Key: KJRBYUWRYRRPKN-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C4H3ClN2OS. It is a derivative of thiazole, containing both an amino group and a formyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde typically involves the reaction of 2-Amino-4-chlorothiazole with formylating agents such as formic acid or formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorothiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-chlorothiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorothiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-5-carbaldehyde
  • 2-Methoxythiazole-5-carbaldehyde
  • 2-Bromo-5-formylthiazole
  • 2-Ethylthiazole-5-carbaldehyde
  • 2-Methylthiazole-5-carbaldehyde
  • 2-Propylthiazole-5-carbaldehyde

Uniqueness

2-Amino-4-chlorothiazole-5-carbaldehyde is unique due to the presence of both an amino group and a chlorine atom on the thiazole ring. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-4-chloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRBYUWRYRRPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452484
Record name 2-Amino-4-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76874-79-8
Record name 2-Amino-4-chloro-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76874-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chlorothiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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